Cas no 53901-55-6 (2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid)

2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid structure
53901-55-6 structure
Product Name:2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
Numero CAS:53901-55-6
MF:C16H13NO4
MW:283.278724431992
CID:1586218
PubChem ID:185757
Update Time:2025-04-21

2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
    • DTXSID001179579
    • 2-[[3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
    • N-(4'-hydroxycinnamoyl)-anthranilic acid
    • 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic Acid
    • SCHEMBL2778920
    • Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
    • p-coumaroylanthranilic acid
    • 2-[(2E)-3-(4-hydroxyphenyl)prop-2-enamido]benzoic acid
    • CHEMBL4516367
    • AKOS009370769
    • 115610-36-1
    • Dianthramide P
    • DTXSID401316674
    • CHEBI:174705
    • BDBM50512063
    • UNII-24HT67X53Y
    • Benzoic acid, 2-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
    • N-p-Coumarylanthranilic acid
    • Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
    • Avenanthramide 1p
    • Avenanthramide D
    • 2-[[(2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
    • MFCD13554294
    • N-[4-Hydroxy-(E)-cinnamoyl]-anthranilic acid
    • 24HT67X53Y
    • N-(E)-p-Coumaroylanthranilic acid
    • 2-(((2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
    • 53901-55-6
    • Inchi: 1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+
    • Chiave InChI: INBHLTYBRKASIZ-JXMROGBWSA-N
    • Sorrisi: OC1C=CC(=CC=1)/C=C/C(NC1C=CC=CC=1C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 283.08449
  • Massa monoisotopica: 283.08445790g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 399
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 3.6
  • Superficie polare topologica: 86.6Ų

Proprietà sperimentali

  • PSA: 86.63
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.